Atorvastatin sodium

Overview

Description

Atorvastatin sodium is a synthetic HMG-CoA reductase inhibitor widely prescribed for its lipid-lowering effects. It reduces low-density lipoprotein cholesterol (LDL-C), triglycerides (TG), and increases high-density lipoprotein cholesterol (HDL-C). Its mechanism involves competitive inhibition of HMG-CoA reductase, a rate-limiting enzyme in cholesterol biosynthesis, thereby reducing mevalonate production and downstream isoprenoid intermediates critical for cellular signaling .

Preparation Methods

Synthetic Routes and Reaction Conditions: Atorvastatin sodium can be synthesized through various methods. One common approach involves the condensation of a pyrrole derivative with a fluorophenyl compound, followed by a series of reactions including hydrolysis, reduction, and lactonization. The reaction conditions typically involve the use of solvents like ethanol and catalysts such as ytterbium triflate .

Industrial Production Methods: In industrial settings, this compound is often produced using high-speed vibration milling, which allows for solvent-free chemical processes. This method is environmentally friendly and efficient, reducing the need for organic solvents and chromatographic purification steps .

Chemical Reactions Analysis

Types of Reactions: Atorvastatin sodium undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of hydroxylated derivatives.

Reduction: Reduction reactions can convert atorvastatin into its lactone form.

Substitution: Substitution reactions can modify the aromatic rings in the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride are often used.

Substitution: Halogenating agents such as bromine or chlorine can be employed.

Major Products:

Oxidation: Hydroxylated atorvastatin derivatives.

Reduction: Atorvastatin lactone.

Substitution: Halogenated atorvastatin compounds.

Scientific Research Applications

Cardiovascular Applications

Atorvastatin sodium is predominantly used to manage dyslipidemias, particularly in reducing low-density lipoprotein cholesterol (LDL-C) levels. Its cardiovascular benefits are well-documented:

- Dyslipidemia Management : Atorvastatin is effective in treating primary hyperlipidemia and mixed dyslipidemia, leading to significant reductions in LDL-C and triglycerides while increasing high-density lipoprotein (HDL) levels .

- Cardiovascular Event Prevention : It has been shown to reduce the risk of non-fatal myocardial infarction (MI), strokes, and revascularization procedures in patients with coronary heart disease (CHD) . Statins are standard practice for patients with a history of cardiovascular events or those at high risk for developing cardiovascular disease (CVD) due to conditions such as diabetes and chronic kidney disease .

Renal Function Improvement

Recent studies have indicated that atorvastatin may have beneficial effects on renal function:

- Renal Hemodynamics : A study demonstrated that atorvastatin treatment improved renal function in patients with ischemic heart disease and autosomal dominant polycystic kidney disease. It was observed that a single acute dose of atorvastatin decreased fractional excretion of sodium (FE Na) and diastolic blood pressure in healthy individuals . This suggests that atorvastatin may enhance renal sodium handling and overall kidney function.

Anti-inflammatory and Bone Health

Emerging research highlights atorvastatin's potential beyond cholesterol management:

- Bone Anabolism : Atorvastatin has been associated with bone anabolic effects, making it a candidate for treating osteoporosis and promoting bone regeneration. A study involving polycaprolactone/atorvastatin films for drug delivery showed promising results in enhancing bone healing processes .

- Vasodilatory Effects : The compound exhibits vasodilating properties, which can aid in improving blood flow and reducing inflammation .

Combination Therapies

Atorvastatin is often utilized in combination with other medications to enhance therapeutic outcomes:

- Synergistic Effects : Research indicates that atorvastatin can be effectively combined with other antihyperlipidemic agents to improve lipid profiles more significantly than monotherapy . This combination approach is particularly beneficial for patients with complex dyslipidemias or those not achieving target lipid levels with statins alone.

Case Studies and Clinical Trials

Numerous clinical trials have validated the applications of atorvastatin across various conditions:

- A randomized controlled trial involving atorvastatin showed significant improvements in lipid profiles among patients with familial hypercholesterolemia after failing dietary interventions .

- Another study focused on the anti-inflammatory effects of atorvastatin in patients with chronic inflammatory conditions, revealing reductions in inflammatory markers alongside improved lipid levels .

Mechanism of Action

Atorvastatin sodium exerts its effects by inhibiting the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase. This enzyme catalyzes the conversion of 3-hydroxy-3-methylglutaryl-coenzyme A to mevalonate, a critical step in cholesterol biosynthesis. By inhibiting this enzyme, atorvastatin reduces the production of cholesterol, leading to a decrease in low-density lipoprotein cholesterol levels. Additionally, it increases the expression of low-density lipoprotein receptors on hepatocyte membranes, enhancing the clearance of low-density lipoprotein from the bloodstream .

Comparison with Similar Compounds

Pharmacodynamic and Clinical Efficacy

Table 1: Comparative Efficacy of Statins in Cholesterol Reduction

Key Findings :

- Atorvastatin and rosuvastatin are high-intensity statins, achieving greater LDL-C reductions compared to simvastatin and pravastatin .

- Atorvastatin demonstrates unique anti-parasitic activity against Plasmodium berghei in murine models, with 59% inhibition of parasitemia when used alone and 100% efficacy when combined with artemether or artesunate .

Table 2: Adverse Effects of Statins in Preclinical Studies

Key Findings :

- Atorvastatin monotherapy in malaria models induced significant elevations in liver enzymes (AST, ALT, ALP) compared to combination therapies, suggesting dose-dependent hepatotoxicity .

- Simvastatin has a higher risk of myopathy due to extensive CYP3A4 metabolism, whereas pravastatin and rosuvastatin exhibit fewer interactions .

Anti-Inflammatory and Pleiotropic Effects

Table 3: Impact on Inflammatory and Thrombogenic Markers

| Compound | CRP Reduction (%) | Fibrinogen Reduction (%) | D-Dimer Reduction (%) | vWF Reduction (%) |

|---|---|---|---|---|

| Atorvastatin | 15–30 | 5–10 | NS | 10 |

| Simvastatin | 20–35 | 15–20 | NS | 8 |

| Pravastatin | 10–25 | NS | NS | 12 |

| Rosuvastatin | 25–40 | 10–15 | NS | 15 |

Key Findings :

- All statins reduce von Willebrand factor (vWF) and prothrombin fragment F1.2 (7–10%), indicating modest antithrombotic effects. Simvastatin shows greater fibrinogen reduction compared to atorvastatin (p=0.005) .

- Atorvastatin’s unique inhibition of the HIF1α-PPAR axis may enhance its anti-inflammatory profile in metabolic disorders .

Structural and Pharmacokinetic Differences

Table 4: Pharmacokinetic Properties

| Compound | Bioavailability (%) | Half-Life (hrs) | Protein Binding (%) | Metabolism Pathway |

|---|---|---|---|---|

| Atorvastatin | 14 | 14–27 | 98 | CYP3A4 |

| Simvastatin | 5 | 2–3 | 95 | CYP3A4 |

| Rosuvastatin | 20 | 19 | 90 | CYP2C9, minimal |

| Pravastatin | 18 | 2–3 | 50 | Sulfation, non-CYP |

Key Findings :

- Atorvastatin’s long half-life allows once-daily dosing, whereas pravastatin and simvastatin require evening administration for optimal efficacy .

- Rosuvastatin’s lower protein binding and renal excretion make it preferable in hepatic impairment .

Research Implications and Clinical Relevance

- Malaria Adjunct Therapy: Atorvastatin’s combination with artemisinin derivatives (e.g., artemether) reduces hepatic and renal toxicity while enhancing antiparasitic efficacy, suggesting a novel therapeutic niche .

- Cardiometabolic Benefits: Atorvastatin improves left ventricular global longitudinal strain (LV-GLS) in coronary slow flow phenomenon, highlighting cardiovascular benefits beyond lipid control .

- Safety Profile: While atorvastatin’s hepatotoxicity is notable in high-dose or combination regimens, its overall safety aligns with other statins, with rare cases of transaminase elevations >3× ULN (0.7%) .

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying atorvastatin sodium in pharmaceutical formulations and biological matrices?

Methodological Answer :

- UV-Vis Spectrophotometry : Utilizes ion-pair complex formation with acid dyes (e.g., bromocresol green) for quantification in pure and dosage forms. Validation parameters include linearity (1–30 µg/mL), LOD (0.2 µg/mL), and LOQ (0.6 µg/mL) .

- HPLC : Reverse-phase C18 columns with mobile phases like acetonitrile:phosphate buffer (pH 3.0) enable separation with UV detection at 246 nm. Validation follows ICH guidelines for precision (RSD <2%) and recovery (98–102%) .

- Voltammetry : Nanomaterial-based sensors (e.g., carbon nanotubes) offer high sensitivity (LOD: 0.1 µM) for electrochemical detection in biological fluids .

Q. How should researchers validate analytical methods for this compound to ensure regulatory compliance?

Methodological Answer : Follow ICH Q2(R1) guidelines for:

- Linearity : Test over 50–150% of target concentration (R² ≥0.995).

- Accuracy : Spike recovery studies in triplicate (98–102% recovery).

- Precision : Intra-day/inter-day RSD ≤2%.

- Robustness : Vary pH, flow rate, or column temperature (≤5% deviation) .

Q. What protocols ensure stability of this compound reference standards in long-term studies?

Methodological Answer :

- Storage : -20°C in amber vials under nitrogen to prevent photodegradation/hydrolysis.

- Stability Testing : Conduct forced degradation (acid/alkali hydrolysis, oxidation) and monitor via HPLC.

- Reconstitution : Use methanol:water (70:30) for stock solutions; validate stability over 24 hours at 4°C .

Q. How to design experiments assessing atorvastatin’s stability in biological samples (e.g., plasma)?

Methodological Answer :

- Sample Preparation : Add stabilizers (e.g., EDTA) to inhibit esterase activity.

- Extraction : Liquid-liquid extraction with tert-butyl methyl ether; validate recovery (≥85%).

- Storage Conditions : Test freeze-thaw cycles (≤3 cycles) and long-term stability (-80°C for 6 months) .

Advanced Research Questions

Q. How to optimize enzymatic synthesis of atorvastatin intermediates while minimizing waste?

Methodological Answer :

- Biocatalysis : Use ketoreductase (KRED) and halohydrin dehalogenase (HHDH) for stereoselective synthesis.

- Cofactor Regeneration : NADP-dependent glucose dehydrogenase reduces cofactor costs.

- Green Metrics : Target E-factor <6 (excluding water) via enzyme evolution (gene shuffling improves volumetric productivity 2500-fold) .

Q. How to resolve contradictions in clinical trial data on atorvastatin’s hepatotoxicity risk?

Methodological Answer :

- Confounder Adjustment : Use multivariate regression to control for age, BMI, baseline liver function, and comorbidities (Table 2 in ).

- Dose-Response Analysis : Stratify by dose (e.g., 40 mg vs. 80 mg/day) and monitor ALT/AST levels.

- Meta-Analysis : Pool data from 44 trials (n=9,416) to assess safety profiles; report odds ratios with 95% CI .

Q. What experimental designs are optimal for evaluating atorvastatin’s pleiotropic effects (e.g., anti-inflammatory)?

Methodological Answer :

- In Vitro Models : LPS-stimulated macrophages to measure cytokine suppression (IL-6, TNF-α) via ELISA.

- In Vivo Models : Collagen-induced arthritis in rodents; assess joint inflammation histologically.

- Omics Integration : RNA-seq to identify downstream targets (e.g., NF-κB pathway inhibition) .

Q. How to address variability in pharmacokinetic studies of this compound?

Methodological Answer :

- Population PK Modeling : Use nonlinear mixed-effects models (NONMEM) to account for covariates (e.g., CYP3A4 polymorphisms).

- Bioanalytical Validation : Ensure LC-MS/MS methods meet FDA criteria for matrix effects (<15%) and carryover (<20% LLOQ) .

Q. What methodologies validate nanoparticle-based delivery systems for atorvastatin?

Methodological Answer :

- Characterization : Dynamic light scattering (PDI <0.2), TEM for morphology, and DSC for encapsulation efficiency (>80%).

- In Vivo Testing : Pharmacokinetic profiling in rats (AUC0–24, Cmax) and tissue distribution via radiolabeling .

Q. How to design multi-site studies on atorvastatin’s efficacy in diverse populations?

Methodological Answer :

Properties

CAS No. |

134523-01-6 |

|---|---|

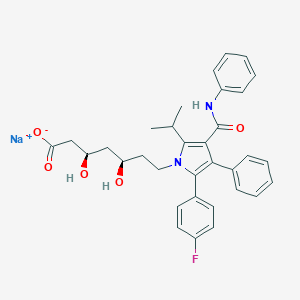

Molecular Formula |

C33H35FN2NaO5 |

Molecular Weight |

581.6 g/mol |

IUPAC Name |

sodium;(3S,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate |

InChI |

InChI=1S/C33H35FN2O5.Na/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);/t26-,27-;/m1./s1 |

InChI Key |

PMXVEIDZHIBOFG-CNZCJKERSA-N |

SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Na+] |

Isomeric SMILES |

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Na] |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Na] |

Key on ui other cas no. |

849811-78-5 |

Synonyms |

(βR,δR)-2-(4-Fluorophenyl)-β,δ-dihydroxy-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic Acid Monosodium Salt; [R-(R*,R*)]-2-(4-Fluorophenyl)-β,δ-dihydroxy-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1- |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.